REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH:7]([CH3:12])[C:8]2=O)=[CH:4][CH:3]=1.C([CH2:15][C:16]([OH:18])=[O:17])#N.C(O)(=O)C.C([O-])(=O)C.[NH4+]>C1(C)C=CC=CC=1.O>[F:1][C:2]1[CH:10]=[C:9]2[C:5](=[CH:4][CH:3]=1)[CH2:6][C:7]([CH3:12])=[C:8]2[CH2:15][C:16]([OH:18])=[O:17] |f:3.4|
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2CC(C(C2=C1)=O)C
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
15.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is collected in a Dean Stark trap
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in hot ethanol (60 ml)
|
Type
|
ADDITION
|
Details
|
85% KOH (22 g) in water (150 ml) is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 13 hours under nitrogen
|
Duration
|
13 h
|
Type
|
CUSTOM
|
Details
|
The ethanol is removed in vacuo, and water (500 ml)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
WASH
|
Details
|
The aqueous solution is washed well with ether
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=C(CC2=CC1)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |